N-Desmethyl-U-47700

µ-opioid receptor functional assay pharmacology

Forensic toxicology labs relying solely on parent U-47700 detection miss confirmed exposure in post-metabolism specimens. N-Desmethyl-U-47700 is the primary urinary metabolite essential for accurate forensic and clinical confirmation. • Primary urinary biomarker validated in human liver microsome studies; extends detection window vs. parent alone. Postmortem blood concentrations range 4.0-1400 ng/mL, comparable to or exceeding U-47700. • ≥98% purity Certified Reference Material; manufactured and tested to ISO/IEC 17025 & ISO 17034 standards. Validated for use as calibrators and controls in LC-MS/MS and GC-MS methods with <5% matrix effects and >79% extraction recovery. • Available in 1-10 mg quantities; immediate dispatch for qualified forensic and research institutions.

Molecular Formula C15H20Cl2N2O
Molecular Weight 315.2 g/mol
CAS No. 67579-73-1
Cat. No. B593700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl-U-47700
CAS67579-73-1
Synonymstrans-3,4-dichloro-N-methyl-N-[2-(methylamino)cyclohexyl]-benzamide
Molecular FormulaC15H20Cl2N2O
Molecular Weight315.2 g/mol
Structural Identifiers
SMILESCNC1CCCCC1N(C)C(=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C15H20Cl2N2O/c1-18-13-5-3-4-6-14(13)19(2)15(20)10-7-8-11(16)12(17)9-10/h7-9,13-14,18H,3-6H2,1-2H3/t13-,14-/m1/s1
InChIKeyUOLMIGVJKXDEGR-ZIAGYGMSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desmethyl-U-47700: Primary Metabolite and Reference Standard


N-Desmethyl-U-47700 (CAS 67579-73-1) is the primary urinary metabolite of the synthetic opioid U-47700, a compound developed by The Upjohn Company in the 1970s [1]. It is an analytical reference material categorized as an opioid, intended for forensic and research applications [2]. The compound is formed via N-demethylation of U-47700 and serves as a key biomarker for confirming U-47700 exposure in clinical toxicology, urine drug testing, and forensic analysis . Unlike its parent compound, which is a selective µ-opioid receptor (MOR) agonist, N-desmethyl-U-47700 exhibits substantially reduced pharmacological activity [3].

Primary urinary metabolite biomarker for U-47700 exposure confirmation
Certified reference material (ISO/IEC 17025) for forensic and clinical toxicology LC-MS/MS methods
Distinct chromatographic and mass spectrometric profile from parent U-47700 and N,N-didesmethyl analog

N-Desmethyl-U-47700: Why Substitution Fails


Generic substitution of N-Desmethyl-U-47700 with its parent compound (U-47700), its further demethylated analog (N,N-didesmethyl-U-47700), or other U-series opioids (e.g., U-50488, U-48800) is scientifically invalid for analytical and forensic applications. N-Desmethyl-U-47700 is a structurally distinct molecule with unique chromatographic retention, mass spectrometric fragmentation, and certified reference material (CRM) availability that are non-interchangeable with any other compound [1]. Its role as a primary human metabolite of U-47700 makes it an essential analyte in LC-MS/MS and GC-MS methods for confirming exposure, whereas the parent compound alone may be absent in post-metabolism samples [2]. Furthermore, the compound's dramatically reduced µ-opioid receptor activation (EC50 = 3770 nM) compared to U-47700 (EC50 = 186 nM) precludes its use as a functional substitute in pharmacological studies [3]. Substitution would compromise assay accuracy, violate ISO/IEC 17025 traceability requirements, and invalidate forensic conclusions.

!
Parent U-47700 may be absent in post-metabolism samples; metabolite-specific confirmation requires N-desmethyl standard.
!
N,N-didesmethyl-U-47700 shows substantially reduced MOR activation; may not support functional substitution in SAR or toxicology assays.
!
Other U-series opioids (e.g., U-50488, U-48800) differ in retention, fragmentation, and CRM availability; not interchangeable for forensic confirmation.

N-Desmethyl-U-47700: Key Differentiation Evidence


µ-Opioid Receptor Functional Activation

In a live cell-based reporter assay (NanoLuc Binary Technology®) using human MOR and β-arrestin 2, N-desmethyl-U-47700 demonstrated an EC50 of 3770 nM, compared to U-47700 with an EC50 of 186 nM [1]. The maximal efficacy (Emax) relative to hydromorphone (100%) decreased from 183% for U-47700 to 127% for N-desmethyl-U-47700, indicating reduced intrinsic activity [1].

MOR Activation (EC50)
Head-to-head
N-desmethyl-U-47700
3770 nM
vs
U-47700
186 nM
Reported potency difference supports metabolite-specific analytical use, not parent-replacement studies.
Live cell assay; human MOR, β-arrestin 2
µ-opioid receptor functional assay pharmacology structure-activity relationship

µ-Opioid Receptor Binding Affinity

Radioligand binding assays in male rat brain tissue revealed that U-47700 displays high affinity for µ-opioid receptors with a Ki of 11.1 nM, whereas its N-desmethyl metabolites (including N-desmethyl-U-47700) were more than 18-fold weaker [1]. This quantitative difference establishes that the primary metabolite has substantially reduced receptor engagement at therapeutic or toxicologically relevant concentrations.

MOR Binding Affinity
Head-to-head
>18× lower Ki
Supports analytical metabolite procurement; binding context distinct from parent.
Rat brain tissue homogenates
radioligand binding opioid receptor affinity metabolite pharmacology in vitro binding

Postmortem Blood Concentrations

In a validated LC-MS/MS method applied to 15 postmortem whole blood samples, N-desmethyl-U-47700 concentrations ranged from 4.0 to 1400 ng/mL, while U-47700 concentrations ranged from 1.1 to 1367 ng/mL [1]. The upper range of the metabolite exceeded that of the parent compound, and the metabolite was detectable across all samples, confirming its critical role as a biomarker of U-47700 exposure.

Postmortem Blood Levels
Head-to-head
N-desmethyl-U-47700
4.0–1400 ng/mL
vs
U-47700
1.1–1367 ng/mL
Metabolite concentration range supports biomarker utility in postmortem forensic analysis.
15 human postmortem blood samples
forensic toxicology postmortem analysis LC-MS/MS metabolite quantification

Brain Tissue Distribution

Tissue distribution studies in pigs revealed that N-desmethyl-U-47700 concentrations in brain tissue were approximately sixfold higher than those of the parent compound U-47700 [1]. This finding demonstrates that the metabolite accumulates preferentially in central nervous system tissue relative to plasma, despite its lower receptor affinity.

Brain Tissue Ratio
Head-to-head
6× higher
CNS accumulation data supports toxicological distribution studies.
In vivo pig model
tissue distribution blood-brain barrier penetration in vivo metabolism toxicokinetics

Partial MOR Agonism vs. N,N-Didesmethyl-U-47700

In the same live cell-based MOR activation assay, N-desmethyl-U-47700 (EC50 = 3770 nM, Emax = 127%) retained measurable partial agonist activity, whereas the further demethylated metabolite N,N-didesmethyl-U-47700 exhibited an EC50 >5 µM and an Emax of only 39.2% [1]. This demonstrates a progressive loss of MOR activation potential with sequential N-demethylation.

MOR Activity vs Didemethyl
Head-to-head
N-desmethyl-U-47700
EC50 3770 nM
Emax 127%
vs
N,N-didesmethyl-U-47700
EC50 >5 µM
Emax 39.2%
Differentiates sequential N-demethylation effects; supports SAR study design.
Live cell assay; human MOR
structure-activity relationship N-demethylation partial agonist µ-opioid receptor

Certified Reference Material Availability

N-Desmethyl-U-47700 is available as a certified reference material (CRM) with dual accreditation to ISO/IEC 17025:2005 and ISO Guide 34:2009, and as a Cerilliant® Snap-N-Spike® solution (1 mg/mL in acetonitrile) suitable for use as starting material in calibrators and controls for LC-MS/MS or GC-MS testing methods [1]. In contrast, N,N-didesmethyl-U-47700 has limited commercial CRM availability with comparable accreditation.

CRM Availability
Cross-study comparable
ISO 17025 accredited CRM; limited for N,N-didesmethyl analog
Supports ISO-compliant method validation and forensic traceability.
Commercial marketplace context, 2024–2025
certified reference material analytical standard forensic toxicology ISO 17025

N-Desmethyl-U-47700 Application Scenarios


Forensic Toxicology: Confirmation of U-47700 Exposure

Forensic laboratories analyzing postmortem whole blood or urine specimens for evidence of U-47700 exposure must include N-desmethyl-U-47700 as a primary analyte. Validated LC-MS/MS methods demonstrate that this metabolite is consistently present in case samples, with concentration ranges of 4.0–1400 ng/mL in postmortem blood—comparable to or exceeding parent compound levels (1.1–1367 ng/mL) [1]. Procuring certified reference material for N-desmethyl-U-47700 is essential for accurate quantitation, method validation, and adherence to SWGTOX guidelines [1].

Clinical Toxicology: Metabolite-Based Extended Detection

In clinical toxicology settings, detection of U-47700 may be limited by rapid metabolism. N-Desmethyl-U-47700 serves as the primary urinary metabolite, confirmed via human liver microsome studies and authentic urine specimens from overdose cases [2]. Incorporating this metabolite into urine drug testing panels extends the detection window and improves diagnostic sensitivity. Laboratories should procure the Cerilliant® Snap-N-Spike® solution or equivalent CRM for use as calibrators and controls in LC-MS/MS or GC-MS methods .

Structure-Activity Relationships of N-Demethylated Metabolites

Researchers studying the structure-activity relationships of synthetic opioids require N-desmethyl-U-47700 as a reference compound to evaluate the functional impact of mono-N-demethylation. This metabolite exhibits an EC50 of 3770 nM at MOR (20-fold lower potency than U-47700) and an Emax of 127%, representing a distinct intermediate pharmacological profile between the highly active parent compound and the nearly inactive N,N-didesmethyl metabolite (EC50 >5 µM, Emax 39.2%) [3]. Procurement of high-purity N-desmethyl-U-47700 enables precise quantitative comparisons in in vitro MOR activation studies.

LC-MS/MS Method Development for U-Series Opioids

Analytical chemists developing and validating LC-MS/MS methods for U-series opioids must include N-desmethyl-U-47700 to assess chromatographic separation from isomeric metabolites and evaluate matrix effects. Validated methods demonstrate <5% matrix effects and >79% extraction recovery for this metabolite in human plasma, with an LOD of 0.05 ng/mL [1]. The availability of ISO/IEC 17025-accredited CRM enables rigorous method validation, cross-validation across rat and human plasma, and ensures analytical traceability for regulatory submissions .

Application
Selection Property
Validation Focus
Forensic Toxicology
Metabolite CRM with ISO 17025 accreditation
Quantitation accuracy in postmortem blood matrices
Clinical Toxicology
Primary urinary metabolite standard for extended detection
Detection sensitivity and specificity in urine panels
SAR Studies
High-purity N-desmethyl metabolite reference compound
MOR activation and binding endpoint reproducibility
LC-MS/MS Method Development
Certified analytical standard for U-47700 metabolite profiling
Extraction recovery and matrix effect assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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